2,5-Dimethoxybenzyl alcohol
Overview
Description
2,5-Dimethoxybenzyl alcohol, also known as (2,5-dimethoxyphenyl)methanol, is an organic compound with the molecular formula C9H12O3. It is a clear, colorless to light yellow viscous liquid. This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Mechanism of Action
2,5-Dimethoxybenzyl alcohol, also known as (2,5-Dimethoxyphenyl)methanol, is a chemical compound with the molecular formula C9H12O3 . This article will cover its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Mode of Action
It has been used as a starting reagent in the synthesis of various compounds .
Biochemical Pathways
This compound has been used in the synthesis of [(S)S]-3,6-dimethoxy-2-(p-tolylsulfinyl)-benzaldehyde and daunornycinone . It has also been used in the preparation of pillar[n]arenes (n = 5 or 6) via cyclooligomerization reaction with an appropriate Lewis acid catalyst
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dimethoxybenzyl alcohol can be synthesized through several methods. One common method involves the reduction of 2,5-dimethoxybenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction typically proceeds at room temperature and yields the desired alcohol .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar reduction processes but on a larger scale. The use of catalytic hydrogenation over palladium on carbon (Pd/C) is another method employed for the reduction of 2,5-dimethoxybenzaldehyde to this compound .
Types of Reactions:
Oxidation: this compound can be oxidized to 2,5-dimethoxybenzaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to 2,5-dimethoxybenzylamine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: SOCl2 in the presence of a base like pyridine at room temperature.
Major Products Formed:
Oxidation: 2,5-Dimethoxybenzaldehyde.
Reduction: 2,5-Dimethoxybenzylamine.
Substitution: 2,5-Dimethoxybenzyl chloride
Scientific Research Applications
2,5-Dimethoxybenzyl alcohol has a wide range of applications in scientific research:
Chemistry: It is used as a starting material in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Research has explored its potential cytotoxic effects against cancer cells, making it a candidate for anticancer drug development.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of dyes and fragrances
Comparison with Similar Compounds
2,5-Dimethoxybenzyl alcohol can be compared with other similar compounds, such as:
2,4-Dimethoxybenzyl alcohol: Similar in structure but with different substitution patterns on the benzene ring, leading to variations in reactivity and applications.
2,5-Dimethoxybenzaldehyde: The oxidized form of this compound, used in different synthetic applications.
2,5-Dimethoxybenzylamine: The reduced form, which has applications in the synthesis of pharmaceuticals and other organic compounds.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
(2,5-dimethoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-11-8-3-4-9(12-2)7(5-8)6-10/h3-5,10H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQMUABRZGUAOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187166 | |
Record name | 2,5-Dimethoxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless viscous liquid; [Sigma-Aldrich MSDS] | |
Record name | 2,5-Dimethoxybenzyl alcohol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19490 | |
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CAS No. |
33524-31-1 | |
Record name | 2,5-Dimethoxybenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33524-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethoxybenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033524311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dimethoxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dimethoxybenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.860 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2,5-Dimethoxybenzyl alcohol plays a crucial role in studying laccase gene expression in fungi like Trametes sp. strain I-62. Research has shown that this compound acts as a potent inducer of laccase activity, surpassing its isomers 3,4-dimethoxybenzyl alcohol and 3,5-dimethoxybenzyl alcohol. [] This induction is linked to a significant increase in laccase gene expression, with this compound leading to the highest observed increase in transcript amounts compared to its isomers. [] This differential gene expression suggests a complex regulatory mechanism governing laccase production in response to structurally similar aromatic compounds.
A: this compound serves as a self-indicating standard for determining organolithium reagent concentrations. [] While the specific mechanism hasn't been detailed in the provided abstracts, it likely involves a color change upon reaction with organolithium species. This color change allows for visual determination of the endpoint, simplifying titration procedures. The presence of the two methoxy groups at the 2 and 5 positions on the benzene ring likely influences the electronic properties of the molecule, contributing to the observed color change upon reaction.
A: this compound serves as a starting material in the synthesis of gentisyl quinone isovalerate (blattellaquinone), a sex pheromone of the German cockroach. [] The synthesis involves reacting this compound with isovaleryl chloride to produce 2,5-dimethoxybenzyl 3-methylbutanoate, which is then oxidized to form the final product. [] This two-step process highlights the versatility of this compound as a building block for more complex molecules.
A: this compound, identified as a component in aqueous pyrolysis liquid (APL) derived from wastewater biosolids, raises concerns regarding methanogenic toxicity. [] Studies indicate that this compound, along with other organics like 3,5-dimethoxy-4-hydroxybenzaldehyde, benzene, and phenols, contributes to significant methane production inhibition in anaerobic digesters. [] This finding highlights the need for pretreatment strategies for APL to mitigate the potential negative impact of this compound and similar compounds on anaerobic digestion processes.
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